(4-Ethyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(phenyl)methanone
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Overview
Description
(4-Ethyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(phenyl)methanone is a heterocyclic compound that belongs to the class of 1,2,3,4-tetrahydropyrimidine-2-thiones. These compounds are known for their diverse biological activities and versatile reactivity, making them of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(phenyl)methanone can be achieved through the Biginelli reaction, which involves the three-component condensation of 1,3-dicarbonyl compounds with aldehydes and ureas or thioureas. This reaction is typically carried out in the presence of a catalyst, such as a Brønsted or Lewis acid . For example, the reaction of benzaldehyde with ethyl acetoacetate and urea can yield ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate in good yields .
Industrial Production Methods
The use of various catalysts, including metal salts, biocatalysts, and heterogeneous nanocatalysts, can enhance the reaction’s efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(4-Ethyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(phenyl)methanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Various substitution reactions can occur at the phenyl or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild to moderate temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups into the phenyl or pyrimidine rings .
Scientific Research Applications
Chemistry
In chemistry, (4-Ethyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(phenyl)methanone is used as a building block for the synthesis of more complex heterocyclic compounds. Its versatile reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine
This compound exhibits diverse biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of (4-Ethyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. Similarly, its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,3,4-tetrahydropyrimidine-2-thiones, such as:
- 4-unsubstituted 5-acyl-1,2,3,4-tetrahydropyrimidine-2-thiones
- 4-alkyl-substituted 5-acyl-1,2,3,4-tetrahydropyrimidine-2-thiones
Uniqueness
What sets (4-Ethyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(phenyl)methanone apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. Its ethyl and methyl groups, along with the phenyl ring, contribute to its distinct reactivity and biological activity .
Properties
Molecular Formula |
C14H16N2OS |
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Molecular Weight |
260.36 g/mol |
IUPAC Name |
(4-ethyl-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl)-phenylmethanone |
InChI |
InChI=1S/C14H16N2OS/c1-3-11-12(9(2)15-14(18)16-11)13(17)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3,(H2,15,16,18) |
InChI Key |
NUIAYYIPBYCJGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=C(NC(=S)N1)C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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